molecular formula C8H4F4O2 B1399287 3-Fluoro-5-(trifluoromethoxy)benzaldehyde CAS No. 1352999-98-4

3-Fluoro-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B1399287
CAS No.: 1352999-98-4
M. Wt: 208.11 g/mol
InChI Key: QIBNSINERFPXSF-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H4F4O2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a trifluoromethoxy group at the fifth position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-fluorobenzaldehyde.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a reagent like trifluoromethanol in the presence of a base such as sodium hydride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and maintain the required reaction conditions.

    Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the trifluoromethoxy group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: 3-Fluoro-5-(trifluoromethoxy)benzoic acid.

    Reduction: 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(trifluoromethoxy)benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may affect metabolic pathways by acting as an inhibitor or activator of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(trifluoromethyl)benzaldehyde: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-Fluoro-4-(trifluoromethoxy)benzaldehyde: Similar but with the trifluoromethoxy group at the fourth position.

    3-Fluoro-5-(difluoromethoxy)benzaldehyde: Similar but with a difluoromethoxy group instead of a trifluoromethoxy group.

Uniqueness

3-Fluoro-5-(trifluoromethoxy)benzaldehyde is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring, which imparts distinct electronic and steric properties. These properties make it valuable in various chemical reactions and applications.

Properties

IUPAC Name

3-fluoro-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBNSINERFPXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719940
Record name 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352999-98-4
Record name 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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